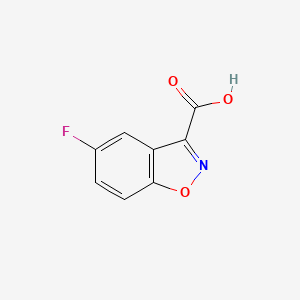

5-Fluoro-1,2-benzoxazole-3-carboxylic acid

Description

5-Fluoro-1,2-benzoxazole-3-carboxylic acid (CAS: 894789-50-5) is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C₈H₄FNO₃, with a molecular weight of 181.12 g/mol (calculated from atomic masses: C=12, H=1, F=19, N=14, O=16). This compound is widely utilized as a building block in pharmaceutical and agrochemical research due to the benzoxazole scaffold’s rigidity and the fluorine atom’s ability to modulate electronic properties and bioavailability .

Properties

IUPAC Name |

5-fluoro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIKIZJWOLGNSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Nitration and Reductive Cyclization Approach

One effective method for synthesizing fluorinated benzoxazole derivatives involves the nitration of fluorophenol derivatives followed by reductive cyclization to form the benzoxazole ring.

- Starting Material: 3-chloro-4-fluorophenol

- Step 1: Regioselective Nitration

Using mild nitration conditions (15% HNO3 in acetic acid at 0 °C), 3-chloro-4-fluorophenol is selectively nitrated to yield 5-chloro-4-fluoro-2-nitrophenol with about 60% yield after purification. A minor byproduct, 3-chloro-4-fluoro-2,6-dinitrophenol, is also formed. - Step 2: Piperazinylation and Reductive Cyclization

The nitrophenol intermediate undergoes piperazinylation via an indium-mediated reductive cyclization in the presence of acetic acid and trimethyl orthoacetate. This one-pot reaction simplifies the process and yields benzoxazole derivatives in 53–75% yield after recrystallization. - Purification: Flash column chromatography on silica gel (70–230 mesh) is used to isolate the products.

- Characterization: Products are confirmed by 1H-NMR and high-resolution mass spectrometry, ensuring the correct molecular structure and purity.

This method highlights the importance of mild nitration conditions to avoid over-nitration and the utility of indium-mediated reductive cyclization to efficiently form the benzoxazole ring system.

Oxidative Cyclization Using 2-Aminophenol and Aldehydes

Another widely adopted strategy involves the condensation of 2-aminophenol derivatives with aldehydes followed by oxidative cyclization to form benzoxazoles.

- Catalysts and Conditions:

- FeCl3-catalyzed aerobic oxidation in toluene at 110 °C for 24 hours, sometimes enhanced by AgNO3 as a co-oxidant, achieves high yields (50–99%) depending on the substrate.

- This method offers high atom economy, operational simplicity, and good yields.

- Mechanism: The 2-aminophenol reacts with the aldehyde to form an intermediate Schiff base, which undergoes oxidative cyclization catalyzed by FeCl3 to yield the benzoxazole ring.

- Applicability: This approach is versatile and can be adapted to fluorinated substrates to introduce fluorine atoms at desired positions on the benzoxazole core.

This oxidative cyclization method is favored for its straightforward procedure and environmentally friendly aerobic oxidation conditions.

Hydrolysis of Fluorinated Indole Derivatives

A related synthetic route to fluorinated benzoxazole carboxylic acids involves hydrolysis of fluorinated indole precursors.

- Starting Material: 1-(5-Fluoro-1H-indol-3-yl)-2,2,2-trifluoroethanone

- Procedure:

- The indole ketone is suspended in 4M aqueous sodium hydroxide and refluxed for 1 to 1.5 hours.

- After completion, the mixture is acidified to pH 1 with 5M HCl, precipitating the fluorinated indole carboxylic acid.

- The precipitate is filtered, washed, and dried under reduced pressure with P2O5.

- Yields: This hydrolysis typically yields 5-fluoroindole-3-carboxylic acid in 84–88% yield.

- Purification: Extraction with diethyl ether or ethyl acetate and subsequent drying over sodium sulfate are used to purify the product.

- Characterization: Detailed 1H NMR and 13C NMR spectra confirm the structure and purity of the acid.

Though this method is primarily reported for fluorinated indole carboxylic acids, similar hydrolysis strategies could be adapted for benzoxazole carboxylic acid derivatives by appropriate precursor design.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The nitration step in the first method requires careful temperature control to selectively produce the mono-nitrated intermediate, which is critical for high yield and purity of the final benzoxazole product.

- The indium-mediated reductive cyclization is advantageous because it avoids harsh conditions and enables a one-pot synthesis, reducing purification steps and improving overall efficiency.

- The FeCl3-catalyzed aerobic oxidation method is notable for its use of environmentally benign oxidants and mild reaction conditions, making it attractive for scale-up and industrial applications.

- Hydrolysis of fluorinated indole ketones provides a high-yield route to fluorinated carboxylic acids, with well-characterized intermediates and products, offering a complementary approach to benzoxazole synthesis when suitable precursors are available.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

Substitution: Halogen substitution reactions are common, where the fluorine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine . Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

5-Fluoro-1,2-benzoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, which can lead to various biological effects . The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₄FNO₃ | 181.12 | 894789-50-5 | Fluorine at 5-position, unsaturated benzoxazole |

| 5-Chloro-1,2-benzoxazole-3-carboxylic acid | C₈H₄ClNO₃ | 197.58 | Not provided | Chlorine substitution at 5-position |

| 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | C₁₀H₉F₂NO₃ | 241.18 | 1691794-69-0 | Saturated tetrahydro ring, two fluorines at 5-position |

Key Comparisons :

Halogen Substitution (F vs. Cl): The 5-chloro analogue (C₈H₄ClNO₃) exhibits a higher molecular weight (197.58 vs. 181.12) due to chlorine’s larger atomic mass. Fluorine’s small size and strong electronegativity in the parent compound likely improve metabolic stability and hydrogen-bonding interactions in target proteins .

Ring Saturation: The 5,5-difluoro-tetrahydro derivative (C₁₀H₉F₂NO₃) introduces a saturated six-membered ring, reducing aromaticity and ring strain. This modification increases molecular weight (241.18 vs. 181.12) and may enhance solubility in polar solvents due to reduced planarity .

Functional Analogues with Fluorinated Carboxylic Acid Moieties

Table 2: Fluorinated Carboxylic Acid Derivatives

| Compound Name | Molecular Formula | CAS Number | Structural Features | Similarity Score* |

|---|---|---|---|---|

| 3-Fluoroquinoline-6-carboxylic acid | C₁₀H₆FNO₂ | 1824275-93-5 | Quinoline core, fluorine at 3-position | 0.51 |

| 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | C₁₀H₆F₃N₂O₃ | 1092400-82-2 | Trifluoromethyl-oxadiazole hybrid | 1.00 |

*Similarity scores based on structural or functional overlap with benzoxazole-carboxylic acid scaffolds .

Key Comparisons :

Quinoline vs. Benzoxazole Cores: 3-Fluoroquinoline-6-carboxylic acid (similarity score 0.51) features a larger aromatic system (quinoline), which may enhance π-π stacking interactions in biological targets but reduce metabolic stability compared to the smaller benzoxazole .

Oxadiazole Hybrids :

- The trifluoromethyl-oxadiazole derivative (similarity score 1.00) replaces the benzoxazole with a 1,2,4-oxadiazole ring. This substitution introduces a trifluoromethyl group, significantly increasing lipophilicity and resistance to enzymatic degradation, albeit at the cost of reduced solubility .

Biological Activity

5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer and antimicrobial properties, and presents relevant data from various studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure with a fluorine substituent. The presence of fluorine is known to enhance biological activity by improving lipophilicity and metabolic stability.

Research indicates that this compound exhibits potent anticancer properties through various mechanisms:

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, primarily by regulating cyclin B1 expression. This was evidenced in studies where treated cells demonstrated significant increases in G2/M phase populations, leading to enhanced cytotoxicity against colorectal cancer (CRC) cell lines such as HCT-116 .

- Reactive Oxygen Species (ROS) Production : The compound generates excess ROS, which contributes to its cytotoxic effects. Increased ROS levels have been linked to apoptosis in cancer cells .

- Tubulin Targeting : Molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization and thereby disrupting microtubule dynamics essential for cell division .

Efficacy Data

The following table summarizes the anticancer activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 0.09 | G2/M phase arrest |

| HepG2 | 15.8 | ROS production |

| MCF-7 | 42.4 | Tubulin inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity.

Spectrum of Activity

Studies have demonstrated its efficacy against various bacterial strains:

- Gram-positive : Effective against Bacillus subtilis.

- Gram-negative : Shows activity against Escherichia coli.

The minimal inhibitory concentrations (MIC) for these strains are presented in the following table:

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 10 |

| Escherichia coli | 25 |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the compound's ability to suppress tumor growth in vivo. The treatment led to a significant reduction in tumor size compared to control groups, showcasing its potential as a lead compound for further drug development .

Study 2: Antimicrobial Activity

Another investigation assessed the compound's antimicrobial properties using standard broth dilution methods. Results indicated that it effectively inhibited the growth of both tested bacteria at low concentrations, suggesting its potential utility as an antibacterial agent .

Q & A

Q. What are the established synthetic routes for 5-fluoro-1,2-benzoxazole-3-carboxylic acid, and what are the critical optimization parameters?

A common method involves cyclocondensation of substituted precursors. For example, methyl 3-amino-4-hydroxybenzoate can be refluxed with an aryl acid (e.g., trifluoroacetic acid) under acidic conditions to form the benzoxazole core . Key parameters include reaction time (typically 12–18 hours), temperature control (reflux at ~110–130°C), and stoichiometric ratios to minimize side products. Post-synthesis, hydrolysis of the methyl ester group using NaOH or LiOH yields the carboxylic acid derivative. Purity optimization requires recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients.

Q. How is the purity and structural integrity of this compound validated in academic settings?

Structural confirmation relies on , , and FT-IR spectroscopy. For instance, should show a singlet for the fluorine-substituted aromatic proton (δ ~8.1–8.3 ppm) and absence of amine/ester peaks post-hydrolysis . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H] at m/z 197.03). Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm, targeting >98% purity .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?

The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic buffers (pH <4). For biological assays, DMSO stock solutions (10–50 mM) are recommended, followed by dilution in aqueous buffers. Solvent choice affects aggregation; dynamic light scattering (DLS) is advised to confirm monodispersity in solution-phase studies .

Advanced Research Questions

Q. How does fluorination at the 5-position influence the electronic and steric properties of the benzoxazole scaffold?

Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, lowering the pKa of the carboxylic acid group (predicted pKa ~2.5–3.0 via computational tools like COSMO-RS). This enhances metal-binding affinity, as seen in analogous fluorinated benzoxazoles used as fluorophores for transition metal detection . Steric effects are minimal due to fluorine’s small atomic radius, allowing unhindered coordination to catalytic sites in enzyme inhibition studies.

Q. What strategies resolve contradictions in reported reactivity data for fluorinated benzoxazole derivatives?

Discrepancies in reactivity (e.g., unexpected byproducts in nucleophilic substitution) often stem from trace moisture or solvent impurities. For example, dichloromethane must be dried over molecular sieves to prevent hydrolysis of intermediates. Systematic studies using design of experiments (DoE) can isolate variables like temperature, solvent polarity, and catalyst loading . X-ray crystallography (as in structurally similar 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol ) provides definitive structural insights to reconcile conflicting mechanistic proposals.

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces, identifying regions for functionalization. Molecular docking (AutoDock Vina) with receptor structures (e.g., COX-2 or kinase domains) optimizes substituent placement. For instance, adding electron-donating groups at the 2-position enhances π-stacking with hydrophobic pockets, as validated in benzoxazole-based inhibitors .

Q. What are the environmental implications of fluorinated benzoxazole derivatives, and how are they assessed?

While not directly studied for this compound, perfluorinated analogs (e.g., PFAS) are analyzed via LC-MS/MS with MRM transitions for fragmentation patterns. Persistence tests include OECD 301B biodegradation assays, and bioaccumulation potential is modeled using EPI Suite’s BCFBAF module . Mitigation strategies involve designing biodegradable analogs with shorter perfluoroalkyl chains or ester linkages.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.